molecular formula C16H14FN3O B4395018 N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide

Cat. No.: B4395018
M. Wt: 283.30 g/mol
InChI Key: YPDWKOYPONDWPW-UHFFFAOYSA-N
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Description

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide is a complex organic compound that features a benzimidazole core substituted with a fluorobenzyl group and a formamide moiety

Properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-6-2-1-5-12(13)10-20-15-8-4-3-7-14(15)19-16(20)9-18-11-21/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDWKOYPONDWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide typically involves the condensation of o-phenylenediamine with 2-fluorobenzaldehyde to form the benzimidazole core. This intermediate is then reacted with formamide under specific conditions to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: The major products of these reactions are various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: The compound is explored for its use in creating advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the formamide moiety can form hydrogen bonds with target molecules. These interactions disrupt normal biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]formamide include other benzimidazole derivatives such as:

    Benzimidazole: The parent compound, which serves as a core structure for many derivatives.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, offering different chemical and biological properties.

    Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups attached to different cores, providing unique reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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